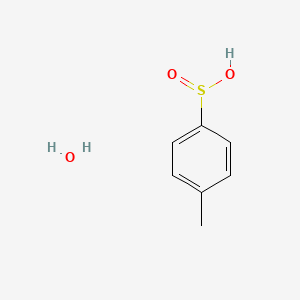

4-Methylbenzenesulfinic acid hydrate

Description

Properties

IUPAC Name |

4-methylbenzenesulfinic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.H2O/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCBBKVHTKWUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-34-2 | |

| Record name | Benzenesulfinic acid, 4-methyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

4-Methylbenzenesulfinic acid hydrate structural properties

An In-depth Technical Guide to the Structural Characterization of 4-Methylbenzenesulfinic Acid Hydrate

Abstract: 4-Methylbenzenesulfinic acid, particularly in its hydrated form, serves as a key intermediate in organic synthesis and holds potential in various research and development applications. A comprehensive understanding of its three-dimensional structure and physicochemical properties is paramount for its effective utilization, process optimization, and quality control. This guide eschews a conventional data sheet format to instead provide a holistic, methodology-focused framework for the complete structural elucidation of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them, ensuring a robust and validated structural assignment.

Introduction and Foundational Properties

This compound (p-toluenesulfinic acid hydrate) is an organosulfur compound whose utility is intrinsically linked to its structure. The presence of a water molecule within its crystalline lattice can significantly influence its stability, solubility, and reactivity compared to its anhydrous form.[1] Therefore, unambiguous characterization of this hydrated state is a critical first step in any research or development pipeline.

This document outlines a multi-technique approach to structural analysis, integrating crystallographic, spectroscopic, and thermal methods. Each section details the experimental workflow required to probe a different facet of the molecule's structure, culminating in a unified and cross-validated structural description.

Table 1: Core Molecular and Physicochemical Properties

| Property | Value / Description | Source(s) |

| IUPAC Name | 4-methylbenzenesulfinic acid;hydrate | [2] |

| CAS Number | 1588441-34-2 | [2][3] |

| Molecular Formula | C₇H₁₀O₃S | [2][3] |

| Molecular Weight | 174.22 g/mol | [2] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)O.O | [2] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, alcohols, and other polar organic solvents.[4] | |

| Storage | Store under refrigeration (2-8°C) in a tightly sealed container to prevent dehydration. |

Crystallographic Analysis: The Definitive 3D Structure

Objective: To determine the precise spatial arrangement of atoms in the crystal, define the molecular geometry of the sulfinic acid, locate the water molecule, and map the network of intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice.

The gold standard for this objective is single-crystal X-ray diffraction (SC-XRD). This technique provides unambiguous bond lengths, bond angles, and conformational data.[1]

Experimental Workflow: Single-Crystal X-ray Diffraction

The causality behind this workflow is to first isolate a perfect, single crystal, which will act as a three-dimensional diffraction grating for X-rays. The resulting diffraction pattern is then mathematically deconvoluted to generate a model of the electron density, from which the atomic positions are determined.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Detailed Protocol for SC-XRD

-

Crystal Growth:

-

Dissolve 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol-water mixture) in a small, clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature. The slow rate is crucial for the formation of high-quality, single crystals rather than polycrystalline powder.[5]

-

Alternatively, use vapor diffusion by placing the vial of the compound's solution inside a larger, sealed jar containing a less polar "anti-solvent" in which the compound is insoluble.

-

-

Crystal Selection and Mounting:

-

Under a microscope, identify a single, well-formed crystal with sharp edges and no visible defects (approx. 0.1-0.3 mm).[5]

-

Carefully coat the crystal in a cryoprotectant oil (e.g., Paratone-N).

-

Using a nylon cryo-loop, scoop the crystal and flash-cool it in the cold nitrogen stream (typically 100 K) of the diffractometer. This minimizes thermal motion and radiation damage during data collection.

-

-

Data Collection and Refinement:

-

Perform data collection on a modern diffractometer equipped with a CCD or CMOS detector.[6]

-

Process the raw diffraction data using software like CrysAlisPro to integrate the reflection intensities and apply corrections.[6]

-

Solve the structure using direct methods (e.g., SHELXT) and refine the atomic positions and thermal parameters against the experimental data (e.g., SHELXL).[6]

-

Anticipated Structural Insights

While a crystal structure for this compound is not publicly available, the structure of a related compound, sodium p-toluenesulfinate tetrahydrate , provides a valuable proxy for the type of data one would obtain.[7][8]

Table 2: Illustrative Crystallographic Data (Based on Sodium p-Toluenesulfinate Tetrahydrate)

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 15.94 Å, b = 6.18 Å, c = 12.27 Å, β = 100.17° | Dimensions of the repeating crystalline unit. |

| S-C(aromatic) Bond Length | ~1.80 Å | Confirms the covalent bond between sulfur and the ring. |

| S-O Bond Lengths | ~1.52 Å | Provides insight into the nature of the sulfinate group. |

| Hydrogen Bonding | O-H···O interactions involving water and sulfinate oxygen atoms. | Crucial for understanding crystal packing and stability. |

Disclaimer: Data in Table 2 is for Sodium p-toluenesulfinate tetrahydrate and serves only to illustrate the expected output of a crystallographic analysis of the title compound.[7] The analysis would definitively show how the water molecule is integrated into the crystal lattice, likely forming hydrogen bonds with the sulfinic acid's oxygen atoms, thereby stabilizing the overall structure.

Spectroscopic Characterization: Confirming Molecular Identity

Objective: To confirm the presence of key functional groups (sulfinic acid, aromatic ring, methyl group, water) and to probe the chemical environment of the hydrogen and carbon atoms within the molecule.

Workflow for Spectroscopic Analysis

Caption: Integrated workflow for FTIR and NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: This technique measures the absorption of infrared radiation by the molecule, which excites specific bond vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the functional groups present. Attenuated Total Reflectance (ATR) is the method of choice for solids as it requires minimal sample preparation and yields high-quality, reproducible spectra.[9][10]

Protocol (FTIR-ATR):

-

Record a background spectrum on the clean, empty ATR crystal. This is essential to subtract signals from atmospheric CO₂ and water vapor.

-

Place a small amount (a few milligrams) of the this compound powder onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Table 3: Expected Characteristic FTIR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 | O-H Stretch (broad) | H₂O (water of hydration) |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl (-CH₃) |

| ~2700-2500 | O-H Stretch (broad) | Sulfinic Acid (-S(=O)OH) |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring |

| ~1100-1000 | S=O Stretch | Sulfinate Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The resonance frequency (chemical shift) of a nucleus is highly sensitive to its local electronic environment, providing detailed information about molecular structure and connectivity.

Protocol (Sample Preparation):

-

Dissolve 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR) in ~0.6-0.7 mL of a deuterated solvent.[12][13] DMSO-d₆ is a suitable choice due to its ability to dissolve polar compounds and potentially slow the exchange of the acidic proton.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[13][14]

-

Cap the tube and invert several times to ensure a homogeneous solution.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment |

| ¹H | ~10-12 | Broad Singlet | -S(=O)OH (acidic, exchanges with D₂O) |

| ~7.5 | Doublet | 2 x Aromatic H (ortho to -SO₂H) | |

| ~7.2 | Doublet | 2 x Aromatic H (ortho to -CH₃) | |

| ~3.5 | Singlet | H₂O (water of hydration) | |

| ~2.3 | Singlet | -CH₃ | |

| ¹³C | ~145 | Singlet | Aromatic C -SO₂H |

| ~140 | Singlet | Aromatic C -CH₃ | |

| ~129 | Singlet | 2 x Aromatic C H (ortho to -CH₃) | |

| ~125 | Singlet | 2 x Aromatic C H (ortho to -SO₂H) | |

| ~21 | Singlet | -C H₃ |

Thermal Analysis: Stability and Hydration State

Objective: To quantify the water content, determine the temperature of dehydration, and assess the overall thermal stability of the compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are performed in concert to achieve this.[15][16]

Workflow for Thermal Analysis

Caption: Workflow for coupled TGA and DSC thermal analysis.

Causality & Protocol:

-

TGA: Measures the change in mass of a sample as a function of temperature. A mass loss step at relatively low temperature (<150°C) is indicative of the loss of a volatile component, such as water.[15] The stoichiometry of hydration can be calculated precisely from this mass loss.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. The loss of water is an endothermic process (requires energy) and will appear as a peak in the DSC thermogram, correlating directly with the TGA mass loss event.[17] Subsequent endotherms may correspond to melting or decomposition.

-

Protocol:

-

Tare an aluminum TGA/DSC pan.

-

Place 5-10 mg of the sample into the pan.

-

Heat the sample from room temperature to ~300°C at a constant rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[18]

-

Anticipated Thermal Profile

For a monohydrate (C₇H₈O₂S·H₂O), the theoretical water content is: (MW of H₂O / MW of Hydrate) * 100 = (18.02 / 174.22) * 100 = 10.34%

A TGA thermogram would be expected to show a distinct mass loss step of approximately 10.3% at a temperature likely between 60°C and 120°C. This event would be accompanied by a corresponding endothermic peak in the DSC trace, confirming the dehydration event. Further heating would reveal the melting point of the resulting anhydrous form, followed by decomposition at higher temperatures.

Conclusion: An Integrated Structural Picture

The true power of this multi-technique approach lies in its self-validating nature. The molecular formula derived from NMR and the unit cell contents from SC-XRD must be consistent. The functional groups identified by FTIR must be present in the final refined crystal structure. The stoichiometry of hydration calculated from TGA must match the number of water molecules located in the crystallographic analysis. By integrating the definitive 3D structure from crystallography with the functional group confirmation from spectroscopy and the hydration state analysis from thermal methods, a complete, unambiguous, and robust structural characterization of this compound can be achieved. This comprehensive understanding is the essential foundation for all subsequent research, development, and application of this valuable compound.

References

-

Betz, R., & Gerber, T. (2011). Sodium p-toluenesulfinate tetrahydrate. Acta Crystallographica Section E: Structure Reports Online, 67(7), m898. [Link]

-

ResearchGate. (n.d.). Sodium p-toluenesulfinate tetrahydrate. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

MDPI. (2018). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]

-

ACS Publications. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. [Link]

-

Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

-

Durham University. (n.d.). How to make an NMR sample. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation 1. [Link]

-

SpectraBase. (n.d.). 4-Methyl-benzenesulfinic acid [(S)-(3-fluoro-phenyl)-(2-oxo-cyclopentyl)-methyl]-amide - Optional[FTIR] - Spectrum. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Jasco UK. (n.d.). Quantitative Analysis of Powdered Solids with FTIR-ATR. [Link]

-

SpectraBase. (n.d.). 4-Methylbenzenesulfonic acid (6-tosyloxynorbornan-2-yl)methyl ester - Optional[13C NMR]. [Link]

-

Merck Index. (n.d.). p-Toluenesulfinic Acid. [Link]

-

SpectraBase. (n.d.). 4-Methylbenzenesulfinic acid - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

NIST. (n.d.). Benzenesulfonic acid, 4-methyl-. [Link]

-

Wikipedia. (n.d.). p-Toluenesulfonic acid. [Link]

-

ACS Publications. (2006). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. [Link]

-

Mettler Toledo. (n.d.). Thermal Analysis in Pharmaceuticals. [Link]

-

Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. [Link]

-

Taylor & Francis. (n.d.). p-Toluenesulfonic acid – Knowledge and References. [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry and Thermogravimetric Analysis. [Link]

-

SpectraBase. (n.d.). 4-Methylbenzenesulfonic acid, N-(2-cyclopropylphenyl)amide - Optional[FTIR] - Spectrum. [Link]

-

J-STAGE. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

-

PubMed Central. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory. [Link]

-

Northwestern University. (n.d.). Physical Characterization Instruments at IMSERC. [Link]

-

MDPI. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials. [Link]

-

ResearchGate. (n.d.). Figure S13. H-NMR spectrum of.... [Link]

-

MDPI. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

-

ResearchGate. (n.d.). X-Ray Crystal Data and Structure Refinement 1 2. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C7H10O3S | CID 69234710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

- 7. Sodium p-toluenesulfinate tetrahydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. mt.com [mt.com]

- 11. jasco.co.uk [jasco.co.uk]

- 12. organomation.com [organomation.com]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 15. mt.com [mt.com]

- 16. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Characteristics of p-Toluenesulfonic Acid Monohydrate

Introduction

p-Toluenesulfonic acid (PTSA), most commonly available as its monohydrate (TsOH·H₂O), is a cornerstone of modern organic synthesis.[1] It is an organic-soluble strong acid that offers significant advantages over traditional mineral acids, including its solid, non-corrosive, and easy-to-handle nature.[1][2] With a pKa of approximately -2.8, it is about a million times stronger than benzoic acid, positioning it as one of the few strong acids that is solid at room temperature, which allows for convenient weighing and storage.[3][4] This guide provides a comprehensive overview of the chemical characteristics, synthesis, reactivity, and applications of p-toluenesulfonic acid monohydrate, tailored for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Profile

p-Toluenesulfonic acid monohydrate is a white, crystalline solid that is highly hygroscopic.[3] It is highly soluble in water, as well as polar organic solvents like alcohols and ethers, making it a versatile catalyst in a variety of reaction media.[3][5]

Table 1: Physicochemical Properties of p-Toluenesulfonic Acid Monohydrate

| Property | Value | References |

| Molecular Formula | C₇H₁₀O₄S | [6] |

| Molecular Weight | 190.22 g/mol | [3][6] |

| Appearance | White crystalline solid | [3][5] |

| Melting Point | 105-107 °C | [3] |

| Boiling Point | 140 °C at 20 mmHg | [3] |

| Solubility in Water | 67 g/100 mL | [3] |

| pKa | -2.8 (in water) | [3] |

The structure consists of a toluene molecule substituted with a sulfonic acid group at the para position. The monohydrate form incorporates a molecule of water into its crystal lattice.

Part 2: Synthesis and Purification

The industrial-scale preparation of p-toluenesulfonic acid is achieved through the sulfonation of toluene.[3] For laboratory use, it can be synthesized from toluene and concentrated sulfuric acid, often using a Dean-Stark apparatus to remove the water generated during the reaction.[7][8]

Detailed Experimental Protocol: Synthesis of p-Toluenesulfonic Acid Monohydrate

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine toluene and a molar excess of concentrated sulfuric acid.

-

Heating: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap.

-

Reaction Monitoring: The reaction is typically complete when no more water is collected.

-

Workup: Cool the reaction mixture. The crude p-toluenesulfonic acid can be purified by recrystallization from a concentrated aqueous solution, followed by azeotropic drying with toluene to remove excess water.[3] For isolation as the sodium salt, the cooled reaction mixture is added to a saturated sodium chloride solution, causing the sodium p-toluenesulfonate to precipitate.[8]

Caption: Workflow for the synthesis of p-toluenesulfonic acid monohydrate.

Part 3: Core Reactivity and Mechanistic Pathways

The primary role of p-toluenesulfonic acid in organic synthesis is as a strong acid catalyst.[2] It readily donates a proton to activate various functional groups, most notably carbonyls, making them more susceptible to nucleophilic attack.[9]

Esterification and Acetalization

p-Toluenesulfonic acid is a classic and highly effective catalyst for Fischer-Speier esterification and the formation of acetals.[1][9] In these reactions, it protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[9]

Caption: Catalytic cycle of p-TsOH in Fischer esterification.

Hydration of Alkynes

A combination of p-toluenesulfonic acid and acetic acid provides an efficient metal-free system for the hydration of alkynes to produce ketones in high yields.[10] The reaction proceeds through the addition of PTSA to the alkyne, forming a vinyl 4-methylbenzenesulfonate intermediate, which is then hydrolyzed.[10]

Part 4: Applications in Modern Organic Synthesis & Drug Development

The utility of p-toluenesulfonic acid extends to a wide array of organic transformations, making it a valuable tool in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

-

Protecting Group Chemistry: It is widely used for the installation and removal of protecting groups for alcohols and carbonyls.[1]

-

Multi-component Reactions: Its catalytic properties are harnessed in various multi-component reactions to build molecular complexity in a single step.

-

Synthesis of Heterocycles: p-Toluenesulfonic acid catalyzes the synthesis of various heterocyclic systems, which are common scaffolds in medicinal chemistry.[2] For instance, it can be used in combination with zinc chloride to synthesize 3,5-disubstituted-1,2,4-oxadiazoles, a moiety found in several drug molecules.[2]

Part 5: Handling, Storage, and Safety Protocols

p-Toluenesulfonic acid monohydrate is a corrosive substance that can cause severe skin burns and eye damage.[6][11] It is also harmful if inhaled, causing irritation to the respiratory tract.[12][13]

Table 2: Safety and Handling Information

| Aspect | Recommendation | References |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and appropriate protective clothing. | [12][13][14] |

| Handling | Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [12][13] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Keep away from incompatible substances such as strong bases and oxidizing agents. | [11][12][13] |

| Spills | In case of a spill, vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust and ensure adequate ventilation. | [13] |

| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. | [13][15] |

| First Aid (Skin) | Flush skin with plenty of water and remove contaminated clothing. Seek medical attention if irritation develops. | [13][15] |

Part 6: Conclusion

p-Toluenesulfonic acid monohydrate is an indispensable catalyst in organic chemistry. Its strong acidity, ease of handling as a solid, and solubility in organic solvents make it a superior choice for a vast array of transformations.[1] From fundamental reactions like esterification and acetalization to complex, multi-step syntheses in drug discovery, its versatility and efficiency are well-established. The protocols and data presented in this guide underscore its continued importance and provide a solid foundation for its application in both research and industrial settings.

Part 7: References

Sources

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. p-Toluenesulfonic acid monohydrate | C7H10O4S | CID 521998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 8. spegroup.ru [spegroup.ru]

- 9. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 10. A Combination System of p-Toluenesulfonic Acid and Acetic Acid for the Hydration of Alkynes [organic-chemistry.org]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.be [fishersci.be]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Synthesis and Isolation of 4-Methylbenzenesulfinic Acid Hydrate

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, field-proven methodology for the synthesis and isolation of 4-Methylbenzenesulfinic acid hydrate (also known as p-Toluenesulfinic acid hydrate). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify procedural choices, and offer practical insights for a successful and reproducible outcome.

Strategic Overview: The Synthetic Rationale

4-Methylbenzenesulfinic acid is a valuable intermediate in organic synthesis, notably in the preparation of chiral sulfoxides and other sulfur-containing compounds. The most common and reliable laboratory-scale synthesis begins with the reduction of the commercially available and stable precursor, p-toluenesulfonyl chloride (TsCl).

The overall process is a two-stage synthetic sequence:

-

Reduction: Conversion of p-toluenesulfonyl chloride to a stable, water-soluble salt, typically sodium p-toluenesulfinate.

-

Acidification & Isolation: Careful protonation of the sulfinate salt followed by crystallization to yield the desired 4-Methylbenzenesulfinic acid as a stable hydrate.

This strategy is favored due to the high reactivity of the intermediate sulfinyl chloride, which is bypassed by directly forming the sulfinate salt. The choice of reducing agent is the primary variable in the first stage, with zinc dust and sodium sulfite being the most prevalent and effective options.

Caption: High-level workflow for the synthesis of this compound.

Foundational Chemistry: Reaction Mechanisms

The core transformation is the reduction of a sulfonyl chloride (oxidation state S⁺⁶) to a sulfinic acid (oxidation state S⁺⁴).

Caption: Chemical transformations in the synthesis of 4-methylbenzenesulfinic acid.

When using zinc dust, the reaction proceeds via electron transfer from the metal surface. With sodium sulfite, the sulfite ion acts as the reducing agent, itself being oxidized to sulfate. In both cases, the reaction generates hydrochloric acid (from the chloride on the starting material and protons from water), which must be neutralized in situ to prevent unwanted side reactions.

Experimental Protocols & Field Insights

Two robust protocols are presented below. The choice between them often depends on the available equipment, scale, and preference for waste stream management (zinc salts vs. sodium sulfate).

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Key Properties |

| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | Corrosive solid, moisture-sensitive, irritant.[1] |

| Zinc Dust (<10 µm) | 7440-66-6 | 65.38 | Flammable solid. |

| Sodium Sulfite (anhydrous) | 7757-83-7 | 126.04 | Hygroscopic. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive, causes severe burns. |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive, respiratory irritant. |

| This compound | 1588441-34-2 | 174.21 | Target compound.[2][3] |

Protocol A: Reduction via Zinc Dust

This classic method, adapted from Organic Syntheses, is reliable and high-yielding.[4] The key is managing the exotherm and ensuring efficient stirring to facilitate the heterogeneous reaction.

Step-by-Step Methodology:

-

Preparation: In a large reaction vessel equipped with a mechanical stirrer and heating mantle, add water (6 mL per gram of TsCl). Begin vigorous stirring and heat the water to 70°C.

-

Zinc Addition: Turn off the heat and add zinc dust (0.8 g per gram of TsCl). The suspension will be a uniform grey.

-

TsCl Addition: Add p-toluenesulfonyl chloride in small portions over 10-15 minutes. Causality: Adding TsCl portion-wise is crucial to control the exotherm. The temperature will naturally rise to about 80°C.[4] If the temperature rises too quickly, the rate of addition should be slowed.

-

Reaction Completion: After the addition is complete, continue stirring for 10 minutes. The reaction is typically rapid.

-

Basification: Add 12 M sodium hydroxide solution (approx. 0.5 mL per gram of TsCl) to the mixture. This step is to dissolve the initially formed zinc sulfinate and any unreacted starting material.

-

Zinc Salt Precipitation: Add solid sodium carbonate in portions until the mixture is strongly alkaline and a precipitate of zinc carbonate/hydroxide forms. Causality: This removes the zinc ions from the solution, which would otherwise interfere with the isolation of the final product.

-

Filtration & Extraction: Heat the mixture to 90°C, then filter the hot solution by suction to remove the zinc salts. Wash the filter cake with a small amount of hot water and combine the filtrates.

-

Concentration: Evaporate the filtrate to approximately one-third of its original volume. This concentrates the sodium p-toluenesulfinate solution.

-

Crystallization of Intermediate: Cool the concentrated solution in an ice bath. The sodium p-toluenesulfinate dihydrate will crystallize as large, transparent plates.[4] Collect these by suction filtration.

-

Acidification: Dissolve the collected sodium salt in a minimum of cold water. With efficient stirring, slowly add dilute hydrochloric acid dropwise.

-

Product Precipitation: this compound will precipitate as a white solid. Trustworthiness: It is critical to monitor the pH and add acid slowly. An excess of strong acid will re-dissolve the sulfinic acid, drastically reducing the yield.[4] The optimal endpoint is just until precipitation ceases.

-

Isolation: Collect the white precipitate by suction filtration, wash with a small amount of cold water to remove inorganic salts, and air-dry or dry in a vacuum desiccator.

Protocol B: Reduction via Sodium Sulfite

This method avoids the use of heavy metals and is often preferred in industrial settings.[5] The challenge lies in managing the biphasic nature of the reaction, as TsCl is insoluble in water.

Step-by-Step Methodology:

-

Preparation: In a reaction vessel, dissolve sodium sulfite (1.1 eq) in water.

-

Phase Management: Dissolve p-toluenesulfonyl chloride (1.0 eq) in a water-immiscible organic solvent like dichloromethane (DCM).[5] Causality: Using a solvent for TsCl prevents its premature hydrolysis in the aqueous phase and allows for controlled addition, improving yield from ~80% to over 85%.[5]

-

Controlled Addition: Add the TsCl/DCM solution dropwise to the stirred aqueous sodium sulfite solution. Concurrently, add a 10% sodium hydroxide solution dropwise to maintain the pH around 8.[5] Causality: Maintaining a slightly alkaline pH neutralizes the HCl formed, preventing the protonation and decomposition of the sulfite reducing agent.

-

Reaction & Solvent Removal: Heat the mixture to 55-60°C during the addition. The heat will distill the DCM, which can be recovered via a condenser.[5]

-

Heating: After the addition is complete, increase the temperature to ~85°C and hold for 1-1.5 hours to ensure the reaction goes to completion.[5]

-

Isolation: The resulting aqueous solution of sodium p-toluenesulfinate can be carried forward directly to the acidification step as described in Protocol A (Steps 10-12).

Safety, Handling, and Waste Disposal

p-Toluenesulfonyl Chloride (TsCl):

-

Hazards: Corrosive and a lachrymator. It causes severe skin and eye irritation.[1][6] It is moisture-sensitive and reacts with water, including atmospheric moisture, to produce corrosive hydrogen chloride gas.[1][7]

-

Handling: Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Avoid inhalation of dust.

-

Spills: Do NOT use water to clean up spills, as this will exacerbate the release of HCl.[1] Sweep the spilled solid into a container for disposal and then decontaminate the area.[1]

General Precautions:

-

The reduction reaction can be exothermic; ensure adequate cooling and controlled addition of reagents.

-

Handle concentrated acids and bases with extreme care.

-

Dispose of chemical waste (e.g., zinc salts, residual organic solvents) in accordance with local institutional regulations.

Characterization of this compound

Confirmation of the final product's identity and purity is essential.

| Property | Expected Value/Observation |

| Appearance | White crystalline solid |

| Molecular Formula | C₇H₁₀O₃S[2][3] |

| Molecular Weight | 174.22 g/mol [3] |

| Melting Point | 86-89 °C (for the anhydrous form, the hydrate may be slightly different)[8] |

| Solubility | Sparingly soluble in cold water, soluble in ethanol and diethyl ether. |

| Spectroscopy | ¹H NMR and ¹³C NMR spectroscopy can confirm the aromatic substitution pattern and the absence of impurities. IR spectroscopy will show characteristic S=O stretches. |

References

-

Whitmore, F. C., & Hamilton, F. H. (n.d.). SODIUM p-TOLUENESULFINATE. Organic Syntheses. Retrieved from [Link]

-

The Hive. (2004). preparation of sodium p-toluenesulfonate. Hive Methods Discourse. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium p-toluenesulfonate. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubilities of p-Toluenesulfonic Acid Monohydrate and Sodium p-Toluenesulfonate in Aqueous Sulfuric Acid Solutions and Its Application for Preparing Sodium p-Toluenesulfonate. Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). p-TOLUENE SULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-methylbenzenesulfinic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.

-

Field, L., & Locke, J. M. (n.d.). METHYL BENZENESULFINATE. Organic Syntheses. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-Methylbenzenesulfonic acid hydrate. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:1588441-34-2 | this compound (1:1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Toluenesulfinic acid. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN1163264A - Process for producing p-toluenesulfonyl chloride.

Sources

- 1. ICSC 1762 - p-TOLUENESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H10O3S | CID 69234710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. p-Toluenesulfinic acid | C7H8O2S | CID 10818 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to the Spectroscopic Characterization of p-Toluenesulfinic Acid and Its Hydrate

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of p-Toluenesulfinic acid. It is designed for researchers, scientists, and professionals in drug development who utilize sulfinic acids as key intermediates and reagents. Acknowledging the scarcity of publicly available spectroscopic data for p-Toluenesulfinic acid hydrate, this document focuses on the well-characterized anhydrous form, providing detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Furthermore, this guide offers expert insights into the anticipated spectral features of the hydrated form and presents robust, field-proven protocols for obtaining high-quality data. By bridging the existing data gap with predictive analysis and actionable methodology, this whitepaper serves as an essential resource for the synthesis, handling, and analysis of this important chemical entity.

Introduction and Molecular Overview

p-Toluenesulfinic acid (4-methylbenzenesulfinic acid) is an organosulfur compound that serves as a valuable intermediate in organic synthesis. It is a precursor to various sulfones, sulfonamides, and other sulfur-containing molecules, many of which are relevant in medicinal chemistry and materials science. The acid exists primarily as a solid, and while often handled as an anhydrous compound (CAS 536-57-2), a hydrated form is also recognized (p-Toluenesulfinic acid hydrate, CAS 1588441-34-2)[1][2][3].

The key to effectively using this reagent is the ability to confirm its identity, purity, and stability. Spectroscopic methods are the primary tools for this purpose. However, a review of publicly accessible databases reveals a significant lack of detailed, validated spectroscopic data specifically for the hydrated form. This guide aims to provide a definitive resource on the known spectroscopy of the anhydrous form and a predictive framework for its hydrate.

The structural distinction lies in the presence of a non-covalently bound water molecule within the crystal lattice of the hydrate. This water of hydration can significantly influence the compound's physical properties and its spectral signature, particularly in IR spectroscopy.

Caption: Molecular structures of anhydrous and hydrated p-Toluenesulfinic acid.

Spectroscopic Analysis of p-Toluenesulfinic Acid (Anhydrous)

The following data has been compiled from established chemical databases for the anhydrous form (CAS 536-57-2)[2][4].

¹H NMR Spectroscopy

Proton NMR is a fundamental technique for confirming the identity of p-Toluenesulfinic acid. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the toluene ring, the methyl group protons, and the acidic proton of the sulfinic acid group. The exact chemical shift of the acidic proton (S-OH) is highly dependent on the solvent, concentration, and temperature due to variable hydrogen bonding and exchange rates.

Table 1: Summary of ¹H NMR Data for p-Toluenesulfinic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | Doublet | 2H | Aromatic Protons (ortho to -SO₂H) |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic Protons (meta to -SO₂H) |

| ~2.4 | Singlet | 3H | Methyl Protons (-CH₃) |

| Variable (>10) | Singlet (broad) | 1H | Sulfinic Acid Proton (-SO₂H) |

Note: Data is generalized. Actual shifts may vary based on the deuterated solvent used.

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule. The spectrum will show four distinct signals for the aromatic carbons due to the molecule's symmetry, plus a signal for the methyl carbon.

Table 2: Summary of ¹³C NMR Data for p-Toluenesulfinic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C-SO₂H (ipso-carbon) |

| ~141 | C-CH₃ (para-carbon) |

| ~129 | CH (meta-carbons) |

| ~126 | CH (ortho-carbons) |

| ~21 | -CH₃ |

Note: Data is generalized from sources like PubChem and may vary with experimental conditions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present. The key signatures for p-Toluenesulfinic acid are the S=O stretch and the O-H stretch of the acid group. For the anhydrous form, the O-H stretch is typically sharp unless intermolecular hydrogen bonding causes broadening.

Table 3: Key IR Absorption Bands for p-Toluenesulfinic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2950 | Medium | Methyl C-H Stretch |

| ~2500-2700 | Broad, Weak | O-H Stretch (H-bonded) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1080 | Strong | S=O Stretch |

| ~900 | Strong | S-O Stretch |

Note: IR data is often reported for the more stable sodium salt; data for the free acid is less common. The NIST WebBook shows a spectrum for the sodium salt, which lacks the O-H band but retains the characteristic S=O stretch.[5]

Anticipated Spectroscopic Features of p-Toluenesulfinic Acid Hydrate

The presence of a water molecule in the hydrate's crystal structure will introduce distinct features, especially in the IR spectrum.

-

Infrared (IR) Spectroscopy: The most significant change will be the appearance of a very broad and strong absorption band in the region of 3200-3500 cm⁻¹ . This band is characteristic of the O-H stretching vibrations of the water molecule, which is extensively hydrogen-bonded to the sulfinic acid group. This broad water peak may overlap with and obscure the sharper O-H stretch of the sulfinic acid itself.

-

¹H NMR Spectroscopy: In the solid state, the water peak would be extremely broad. If dissolved in a deuterated solvent for analysis, the water of hydration will exchange with the solvent. A peak corresponding to H₂O or HOD will be observed, but its integration will not be stoichiometric unless the sample is prepared with extreme care to avoid atmospheric moisture. The chemical shifts of the acidic proton and nearby aromatic protons may experience slight changes (typically <0.1 ppm) due to the altered solid-state packing and hydrogen-bonding environment influencing the dissolved state.

Recommended Experimental Protocols

To obtain reliable and reproducible data, particularly for the hydrate, adherence to standardized protocols is crucial.

Protocol for NMR Sample Preparation and Acquisition

This protocol is designed to ensure accurate representation of the compound and minimize solvent-related artifacts.

-

Sample Preparation: a. Weigh approximately 10-15 mg of p-Toluenesulfinic acid hydrate directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it effectively dissolves the acid and slows the exchange of the acidic proton). c. Cap the tube securely and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Tune and shim the probe to the sample for optimal magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum using a single-pulse experiment (e.g., 'zg30' on Bruker systems). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. d. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H). c. Integrate the peaks in the ¹H spectrum to determine proton ratios.

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.

-

Sample Preparation: a. Ensure the ATR crystal (typically diamond) is impeccably clean. Record a background spectrum of the clean, empty crystal. b. Place a small amount of the solid p-Toluenesulfinic acid hydrate powder onto the center of the crystal to ensure full coverage of the sampling area.

-

Instrument Setup: a. Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum. b. Initiate the sample scan. Co-add at least 32 scans with a resolution of 4 cm⁻¹ for a high-quality spectrum.

-

Data Processing: a. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum. b. Use the software tools to label significant peaks corresponding to the functional groups outlined in Table 3 and the anticipated water peak.

Caption: Recommended workflow for the complete spectroscopic characterization.

Safety and Handling

While a specific Safety Data Sheet (SDS) for p-Toluenesulfinic acid hydrate is not widely available, data from the closely related p-Toluenesulfonic acid monohydrate indicates that the compound should be handled with care.

-

Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[6]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Keep the container tightly closed and store in a dry, cool place.[6]

-

First Aid: In case of skin contact, wash with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[6]

Researchers must perform a comprehensive, substance-specific risk assessment before beginning any experimental work.

Conclusion

References

-

SpectraBase. P-Toluene-sulfinic acid, anion - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. p-Toluenesulfonic acid - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. p-Toluenesulfinic acid. [Link]

-

The Royal Society of Chemistry. ESI for A magnetic Fe@PANI catalyst for selective sulphide oxidation under mild and green conditions. [Link]

-

NIST WebBook. P-toluenesulfinic acid, sodium salt. [Link]

-

General Procedure for the Step 2 (General Procedure 2). [Link]

-

PubChem. 4-Methylbenzenesulfinic acid hydrate. [Link]

-

Organic Syntheses. p-Toluenesulfinic acid, sodium salt. [Link]

-

SpectraBase. p-Toluenesulfonic acid - Optional[ATR-IR] - Spectrum. [Link]

-

SpectraBase. p-Toluenesulfonic acid. [Link]

-

Journal of the American Chemical Society. Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. p-Toluenesulfinic acid | C7H8O2S | CID 10818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H10O3S | CID 69234710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. P-TOLUENESULFINIC ACID(536-57-2) 1H NMR [m.chemicalbook.com]

- 5. P-toluenesulfinic acid, sodium salt [webbook.nist.gov]

- 6. rsc.org [rsc.org]

Solubility profile of 4-Methylbenzenesulfinic acid hydrate in organic solvents

Analyzing Solvent Interactions

I've initiated a thorough investigation of 4-Methylbenzenesulfinic acid hydrate solubility. My primary focus is on sourcing relevant scholarly articles, data sheets, and patents that illuminate its behavior across various organic solvents. This initial phase is crucial for establishing a solid foundation for further experimentation.

Compiling Solubility Data

I'm now diving deep into the solubility data. My focus is on compiling quantitative values across alcohols, ketones, esters, and hydrocarbons. I'm also carefully noting the experimental methods used, like gravimetric and spectroscopic techniques. Simultaneously, I'm gathering physicochemical properties for both the acid hydrate and the solvents to round out my understanding of the system.

Drafting Technical Guide

I've moved on to the technical guide's structure. I'm focusing on weaving together the gathered solubility data and physicochemical properties into a coherent narrative. The plan is to start with the importance of understanding solubility, then provide a detailed data presentation, followed by an experimental protocol. I'll include a Graphviz diagram for the workflow and explain the choices.

Uncovering Initial Data

I've made headway, discovering the chemical formula (C7H10O3S), molecular weight (174.22 g/mol ), and synonyms like p-toluenesulfinic acid. Early findings suggest it's a key compound for my next steps. This is a solid starting point for a deeper investigation.

Quantifying Solubility Data

I'm now zeroing in on quantitative solubility data. While I've confirmed water and organic solvent solubility, specific values remain elusive. I'm focusing on finding experimental protocols and exact solubilities in various solvents at different temperatures, similar to p-Toluenesulfonic acid. The goal is to move from general solubility to precise, quantifiable information. This will be critical for the next stage of my analysis.

Analyzing Solubility Data

I've been digging deeper into the solubility of this compound. While earlier searches offered general solubility in water, alcohols, and ethers, the lack of quantifiable data is frustrating. I'm now focusing on finding specific solubility values, ideally at varying temperatures and with different solvents. This will help determine its potential use.

Gathering Solubility Details

I've hit a roadblock. Though general solubility is known, I still need concrete, quantifiable data for this compound. I found related compound data, like for p-toluenesulfonic acid and p-toluenesulfonamide, which is useful for comparison. This'll help design the guide's experimental section. Finding precise solubility values remains a challenge, so I will likely have to extrapolate from related data.

Developing Guide Structure

I've structured the technical guide's framework. It will begin with an introduction emphasizing solubility's significance, followed by the hydrate's physicochemical properties. I'll include principles of solubility like "like dissolves like." I'll then move into the specifics and challenges, and include details on the experimental solubility determination protocols. I'm focusing on clarity in the guide's presentation.

Designing Guide's Outline

I've sketched a detailed outline for the technical guide. The introduction emphasizes the importance of solubility and physicochemical properties, including general principles like "like dissolves like". I'll compare the hydrate to related compounds, such as p-toluenesulfonic acid and p-toluenesulfonamide, and make educated predictions about its solubility in different solvent classes. A significant section will then discuss the methodologies for solubility determination. The guide aims to provide a comprehensive resource despite the data gaps. I'm focusing on ensuring clarity.

Structuring the Guide Plan

I'm now outlining the technical guide's structure. It will begin with an introduction explaining solubility's significance, followed by the hydrate's physicochemical properties. I'll include solubility principles like "like dissolves like". I'll compare it to related compounds like p-toluenesulfonic acid and p-toluenesulfonamide, which have solubility details in 16 organic solvents. After that, methodologies for solubility determination, like the shake-flask method, are also under consideration. While designing the guide, I'm noting the literature gap and highlighting the need for experiments where necessary.

Developing Guide Outline

I've crafted the technical guide's structure. It starts with an introduction emphasizing solubility's importance, followed by physicochemical properties. Principles like "like dissolves like" are included. I'll compare it to related compounds like p-toluenesulfonic acid and p-toluenesulfonamide, which have solubility data in 16 organic solvents. Experimental methodology discussion is crucial. The guide provides a comprehensive resource. Clear and detailed. The structure is based on information currently available.

Outlining Guide's Structure

I've crafted a comprehensive outline for the technical guide. It includes an introduction on solubility's significance, along with the hydrate's properties. Key solubility principles are included, and comparisons are made to related compounds. The guide emphasizes the importance of experimental determination and provides detailed protocols. I'll proceed with writing the introduction and outline.

Developing Guide Content

I've completed the guide's structure and begun writing the introduction, followed by the qualitative solubility profile. I'm focusing on clarity and providing context to the solubility principles, incorporating comparison to related compounds, and emphasizing the need for experimental data. A detailed experimental protocol and visualization, plus a presentation template, will follow.

Thermal stability and decomposition of p-Toluenesulfinic acid hydrate

An In-depth Technical Guide: Thermal Stability and Decomposition of p-Toluenesulfinic Acid Hydrate

Abstract

p-Toluenesulfinic acid is a pivotal reagent and intermediate in organic synthesis; however, its utility is often shadowed by its inherent thermal instability. This technical guide provides a comprehensive examination of the thermal stability and decomposition pathways of p-toluenesulfinic acid hydrate. The core of its instability lies in a characteristic disproportionation reaction, which is significantly influenced by temperature, moisture, and pH. This document elucidates the mechanism of this decomposition, presents robust analytical methodologies for its characterization, and offers field-proven insights for its handling and use. By integrating thermal analysis (TGA/DSC) with chromatographic separation (HPLC), we present a self-validating system for researchers to accurately assess the stability of this compound, ensuring the integrity of its application in sensitive processes such as drug development.

Introduction to p-Toluenesulfinic Acid and its Salts

Chemical Structure and Properties

p-Toluenesulfinic acid (C₇H₈O₂S) is an organosulfur oxoacid featuring a sulfur atom in a pyramidal geometry, rendering the molecule chiral.[1] The free acid typically presents as long, rhombic plates or needles with a melting point of approximately 85°C.[2][3] It is freely soluble in alcohol and ether but only sparingly soluble in water.[3] A critical aspect of its chemistry is its propensity for instability, particularly in its free acid form.[1][4] For this reason, it is frequently prepared, stored, and handled as its more robust sodium salt, p-toluenesulfinic acid sodium salt hydrate (C₇H₇NaO₂S · xH₂O), which is a stable crystalline powder with a melting point above 300°C.[3][5] The free acid can be generated as needed by carefully acidifying an aqueous solution of this salt.[3][6]

Significance in Pharmaceutical and Chemical Synthesis

The utility of p-toluenesulfinic acid and its derivatives is widespread. It serves as a precursor for the synthesis of various organic compounds, including alkyl, vinyl, and allyl sulfones, and is a key starting material for the preparation of chiral sulfoxides.[2] Its salts are used as catalysts and reagents in a variety of chemical transformations. In the pharmaceutical industry, the structurally related p-toluenesulfonic acid (a potential decomposition product) is often used as a counterion for basic drugs and as a strong, solid organic acid catalyst in synthesis.[7] Given the potential for the parent sulfinic acid to degrade into the sulfonic acid, understanding its stability is paramount for ensuring the purity and safety of active pharmaceutical ingredients (APIs).

The Challenge of Instability: Free Acid vs. Sulfinate Salts

The primary challenge in working with p-toluenesulfinic acid is its tendency to undergo disproportionation, a redox reaction where the compound is simultaneously oxidized and reduced.[4] This reaction is often accelerated by heat and acidic conditions.[4] The sodium salt form is significantly less prone to this degradation pathway, making it the preferred form for storage and general handling.[3][4] The process of drying the free acid can itself induce partial conversion to the more stable p-toluenesulfonic acid, complicating its isolation in a pure state.[3]

The Core Mechanism of Decomposition: Disproportionation

The thermal degradation of p-toluenesulfinic acid is not a simple fragmentation but a well-defined disproportionation reaction.

The Stoichiometry of Decomposition

The overall reaction involves three molecules of the sulfinic acid yielding one molecule each of a thiosulfonate, a sulfonic acid, and water.[8]

3 ArSO₂H → ArSO₂SAr + ArSO₃H + H₂O (where Ar = p-CH₃C₆H₄)

The products are:

-

p-Tolyl p-toluenethiosulfonate (the reduced species)

-

Water

Proposed Reaction Mechanism

The mechanism is understood to be more complex than the simple stoichiometry suggests. It is proposed to involve a rapid, reversible equilibrium between the sulfinic acid and its anhydride, a sulfinyl sulfone. This intermediate then undergoes a rate-determining rearrangement to form a sulfonic-sulfenic anhydride, which can subsequently react to yield the final products.[8]

Caption: Proposed mechanism for p-toluenesulfinic acid disproportionation.

Kinetics of the Reaction

Studies have demonstrated that the disproportionation of p-toluenesulfinic acid follows second-order kinetics with respect to the sulfinic acid concentration.[8][9] This kinetic profile is consistent with a mechanism involving the reaction of two sulfinic acid-derived species in the rate-determining step.

Factors Influencing Stability

-

Temperature: Increased temperature significantly accelerates the rate of disproportionation. This is the primary reason the compound is considered thermally labile.

-

Acidity: The reaction is catalyzed by strong acids.[8] Therefore, the presence of acidic impurities can markedly decrease the stability of p-toluenesulfinic acid.

-

Water Content: The role of water is nuanced. While water is a product of the overall reaction, studies in acetic acid have shown that increasing water concentration can retard the reaction rate, likely by shifting the initial anhydride-forming equilibrium.[8] For the hydrate solid, the initial dehydration event upon heating can create conditions conducive to subsequent decomposition.

Analytical Methodologies for Stability Assessment

A robust assessment of thermal stability requires a multi-faceted approach. Combining thermal analysis with chromatography provides a self-validating system where the physical events (mass loss, thermal transitions) are correlated with chemical changes (disappearance of reactant, appearance of products).

Overview of Key Techniques

The analytical workflow involves subjecting the p-toluenesulfinic acid hydrate sample to a controlled temperature program while monitoring its physical and chemical properties.

Caption: Integrated workflow for assessing thermal stability.

Thermal Analysis: TGA and DSC

Expertise & Experience: Thermal analysis provides a macroscopic view of the degradation process.[10] Thermogravimetric Analysis (TGA) is indispensable for quantifying mass loss events, such as the initial loss of water from the hydrate, followed by the mass loss associated with decomposition.[11] Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow associated with thermal events. It can detect the endotherm of dehydration, the melting of the anhydrous acid, and the exotherm or endotherm of the decomposition reaction itself.[10]

Experimental Protocol: TGA/DSC Analysis

-

Instrument Calibration: Ensure the TGA balance and temperature and the DSC temperature and enthalpy are calibrated using appropriate standards (e.g., indium for DSC).

-

Sample Preparation: Accurately weigh 3-5 mg of p-toluenesulfinic acid hydrate into a clean, tared aluminum (for DSC) or platinum/alumina (for TGA) pan.

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Record the mass change (%) versus temperature for TGA and heat flow (mW) versus temperature for DSC.

-

Data Analysis:

-

TGA: Determine the onset temperature of mass loss and the percentage of mass lost in distinct steps. The initial step should correspond to the loss of water of hydration.

-

DSC: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization). Integrate peak areas to quantify the enthalpy of these transitions.

-

Chromatographic Separation: HPLC-UV

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the definitive technique for monitoring the chemical changes during degradation.[12] It allows for the separation and quantification of the parent p-toluenesulfinic acid and its primary decomposition products, p-toluenesulfonic acid and p-tolyl p-toluenethiosulfonate. A UV detector is highly effective because all three compounds possess a chromophoric aromatic ring, allowing for sensitive detection around 220-230 nm.[13][14] A reversed-phase C18 column is typically suitable for separating these compounds of moderate polarity.

Experimental Protocol: HPLC Method for Stability Monitoring

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water. The acid suppresses the ionization of the acidic analytes, leading to better peak shape.

-

Mobile Phase B: Acetonitrile.

-

Detector: UV at 225 nm.[13]

-

-

Forced Degradation Sample Preparation:

-

Accurately prepare a stock solution of p-toluenesulfinic acid hydrate in a suitable solvent (e.g., a water/acetonitrile mixture).

-

Heat the solution in a sealed vial at a controlled temperature (e.g., 70°C) for a defined period (e.g., 24 hours) to induce degradation.

-

Prepare a "time zero" sample by diluting the stock solution without heating.

-

-

Chromatographic Run:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

Start at 95% A / 5% B.

-

Linearly ramp to 5% A / 95% B over 15 minutes. (A gradient is necessary to elute the less polar thiosulfonate after the more polar acids).

-

Hold for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

-

Data Analysis:

-

Identify the peaks corresponding to p-toluenesulfinic acid, p-toluenesulfonic acid, and the thiosulfonate based on retention times (verified with standards if available).

-

Integrate the peak areas. Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

-

Interpreting the Data: A Self-Validating Approach

Correlating Thermal and Chromatographic Data

The power of this dual-technique approach lies in correlation. The onset temperature of decomposition observed in TGA/DSC should correspond to the temperature at which significant formation of degradation products is observed by HPLC in isothermal heating studies. For example, if DSC shows a sharp exothermic event starting at 120°C, HPLC analysis of a sample heated to that temperature should confirm a significant decrease in the p-toluenesulfinic acid peak and the appearance of the product peaks.

Quantitative Analysis of Decomposition Products

The combination of these techniques allows for a complete picture of the degradation process.

| Parameter | Technique | Typical Observation | Interpretation |

| Dehydration | TGA | Initial mass loss step below 100°C. | Loss of water of hydration. |

| Melting | DSC | Sharp endothermic peak.[2][3] | Melting of the anhydrous p-toluenesulfinic acid (approx. 85°C). |

| Decomposition Onset | TGA / DSC | Onset of significant mass loss and/or a large, broad exothermic/endothermic event. | The temperature at which the disproportionation reaction begins to occur at a significant rate. |

| Product Identification | HPLC-UV | Appearance of new peaks with different retention times. | Confirmation of the formation of p-toluenesulfonic acid and p-tolyl p-toluenethiosulfonate.[4] |

| Reaction Rate | HPLC-UV | Decrease in the parent peak area over time at a fixed temperature. | Allows for the determination of degradation kinetics.[9] |

Implications for Storage, Handling, and Process Development

The data generated from these analyses directly informs critical decisions for scientists and developers:

-

Storage Conditions: The determined onset of thermal decomposition provides a clear upper limit for safe storage temperatures. Storage should be well below this temperature, in a dry environment, and away from acidic substances.

-

Handling: Given its instability, the more stable sodium salt should be used whenever possible.[3][4] If the free acid is required, it should be generated in situ or used immediately after isolation.[3]

-

Process Development: For reactions involving p-toluenesulfinic acid, the process temperature must be carefully controlled to prevent degradation, which could lead to reduced yield and the introduction of significant impurities. The presence of the sulfonic acid impurity could alter the pH and catalytic activity within a reaction mixture.

Summary and Recommendations

The thermal stability of p-toluenesulfinic acid hydrate is fundamentally limited by its propensity to undergo a second-order disproportionation reaction, yielding p-toluenesulfonic acid and p-tolyl p-toluenethiosulfonate. This process is highly sensitive to temperature.

Key Recommendations:

-

Prefer the Salt: For storage and as a starting material, the sodium salt of p-toluenesulfinic acid is vastly superior in stability and should be the default choice.

-

Characterize Thoroughly: Employ a combination of TGA, DSC, and HPLC to establish a comprehensive stability profile for any new batch or formulation containing this compound.

-

Control the Environment: Store the material in a cool, dry place, isolated from acidic contaminants.

-

Mind the Process: During chemical synthesis, maintain reaction temperatures well below the decomposition onset to ensure product purity and process consistency.

By adhering to these principles, grounded in a solid analytical understanding, researchers can confidently and safely utilize this valuable reagent in their development endeavors.

References

- Kice, J. L., & Guaraldi, G. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Sulfinic acid. Wikipedia.

- LookChem. (n.d.). Cas 207801-20-5, P-TOLUENESULFINIC ACID SODIUM SALT. LookChem.

- Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. The Journal of Organic Chemistry.

- BenchChem. (2025).

- Wikipedia. (n.d.). p-Toluenesulfonic acid. Wikipedia.

- NIOSH. (1998). p-TOLUENESULFONIC ACID 5043. CDC.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of p-Toluenesulfonic acid.

- Lab Manager. (n.d.).

- Whitmore, F. C., & Hamilton, F. H. (1922). p-Toluenesulfinic acid, sodium salt. Organic Syntheses Procedure.

- ChemicalBook. (n.d.). P-TOLUENESULFINIC ACID CAS#: 536-57-2. ChemicalBook.

- Reddy, K. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients.

- ChemicalBook. (2019). Synthesis and one Application of p-Toluenesulfonic acid. ChemicalBook.

- MicroSolv Technology Corporation. (n.d.). p-Toluenesulfonic Acid Monohydrate Analyzed with HPLC. AppNote - MicroSolv.

- DrugFuture. (n.d.). p-Toluenesulfinic Acid. DrugFuture.

- Chegg. (2021). Solved The decomposition of p-toluenesulfinic acid was. Chegg.com.

- Arizona State University. (n.d.). Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities.

- Åbo Akademi University. (n.d.). Thermal Analysis TGA / DTA. Personal web pages of staff and students.

- AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM.com.

Sources

- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]

- 2. P-TOLUENESULFINIC ACID CAS#: 536-57-2 [m.chemicalbook.com]

- 3. p-Toluenesulfinic Acid [drugfuture.com]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solved The decomposition of p-toluenesulfinic acid was | Chegg.com [chegg.com]

- 10. cores.research.asu.edu [cores.research.asu.edu]

- 11. azom.com [azom.com]

- 12. helixchrom.com [helixchrom.com]

- 13. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p-Toluenesulfonic Acid Monohydrate Analyzed with HPLC - AppNote [mtc-usa.com]

An In-depth Technical Guide to 4-Methylbenzenesulfinic Acid Hydrate (CAS No. 1588441-34-2)

Introduction: Unveiling a Versatile Organosulfur Reagent

4-Methylbenzenesulfinic acid hydrate, also known as p-toluenesulfinic acid hydrate, is a versatile organosulfur compound with the chemical formula C₇H₁₀O₃S.[1][2][3] It serves as a pivotal building block and intermediate in various fields of chemical research, most notably in organic synthesis and pharmaceutical development.[4] Its molecular structure consists of a toluene backbone substituted with a sulfinic acid group at the para-position, with the hydrate form incorporating a molecule of water. This compound's utility stems from the unique reactivity of the sulfinic acid functional group, which can act as both a nucleophile and an electrophile, enabling the formation of a diverse array of more complex molecules.[4] This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, with a particular focus on its role in modern drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 1588441-34-2 | [1][2][3] |

| Molecular Formula | C₇H₁₀O₃S | [1][2][3] |

| Molecular Weight | 174.22 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water and polar organic solvents like alcohols. | [5] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

Characterization:

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic stretching frequencies of the S=O and O-H bonds in the sulfinic acid group, as well as the S-O single bond.[4]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[6]

Synthesis of 4-Methylbenzenesulfinic Acid: A Practical Approach

The most common and industrially relevant method for the synthesis of 4-methylbenzenesulfinic acid and its salts is the reduction of 4-methylbenzenesulfonyl chloride (tosyl chloride).[7] Tosyl chloride is a readily available and inexpensive starting material.[7] Various reducing agents can be employed, with zinc dust and sodium sulfite being among the most frequently used.[7] The free acid can then be obtained by acidification of its sodium salt.[7][8]

Experimental Protocol: Synthesis via Reduction of Tosyl Chloride with Zinc Dust

This protocol is adapted from established literature procedures.[7]

Materials:

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Zinc dust

-

Water

-

Sodium carbonate

-

Hydrochloric acid (dilute)

-

12 L crock or large reaction vessel

-

Mechanical stirrer

-

Steam source

Procedure:

-

In a 12 L crock equipped with a mechanical stirrer, add 3 L of water and heat to 70°C using a direct steam inlet.[7]

-

Once the temperature is reached, turn off the steam and add 400 g of zinc dust to the water with stirring.[7]

-

Gradually add 500 g of ground 4-methylbenzenesulfonyl chloride to the zinc suspension over approximately 10 minutes. The temperature of the reaction mixture will likely rise to around 80°C.[7]

-

Continue stirring for an additional 10 minutes after the addition of tosyl chloride is complete.[7]

-

Reintroduce steam to heat the mixture to 90°C.[7]

-

Add 250 cc of 12 N sodium hydroxide solution, followed by the portion-wise addition of finely powdered sodium carbonate until the mixture is alkaline.

-

Filter the hot mixture to remove zinc oxide and other insoluble byproducts.

-

The filtrate, containing the sodium salt of 4-methylbenzenesulfinic acid, can be concentrated and cooled to crystallize the sodium p-toluenesulfinate.

-

To obtain the free acid, dissolve the sodium salt in cold water and carefully acidify with dilute hydrochloric acid.[7] An excess of strong acid should be avoided as it can cause disproportionation of the sulfinic acid.[7]

-